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Compound of Interest

Compound Name: Brilaroxazine

Cat. No.: B606366

Brilaroxazine (developmental code name: RP5063), an investigational atypical antipsychotic,
is a novel chemical entity under development by Reviva Pharmaceuticals for the treatment of
various neuropsychiatric and inflammatory disorders. This technical guide provides a
comprehensive overview of its chemical structure, synthesis, and key experimental data for
researchers, scientists, and drug development professionals.

Chemical Structure

Brilaroxazine, also known as oxaripiprazole, is a third-generation antipsychotic and a
dopamine-serotonin system modulator.[1] Its chemical structure is closely related to
aripiprazole, with the key difference being the substitution of a methylene group in
aripiprazole's quinolinone ring system with an oxygen atom, forming a benzoxazinone ring
system.[1] This modification in the molecule's secondary pharmacophore is crucial for its
distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.[1]

IUPAC Name: 6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one[1][2]
Chemical Formula: C22H25CI2N30s3

Molecular Weight: 450.36 g-mol—*

Synthesis of Brilaroxazine
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The synthesis of Brilaroxazine involves a multi-step process that couples the 1-(2,3-
dichlorophenyl)piperazine moiety with the 6-(4-bromobutoxy)-4H-1,4-benzoxazin-3-one

intermediate. The following is a representative synthetic workflow based on common methods
for producing arylpiperazine derivatives.
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Synthesis of Intermediate B: 6-(4-Bromobutoxy)-4H-1,4-benzoxazin-3-one

4-Nitrophenol ' 1,4-Dibromobutane '

Alkylation |<—

.l

\4
(4-(4-Bromobutoxy)-1-nitr0benzene)

e.g., SnC12/HCI or H2/Pd-C

\4
' Reduction '

Synthesis of Intermediate A: 1-(2,3-Dichlorophenyl)piperazine

\4
(1,2-Dichloro-3-nitrobenzene) ' 4-(4-Bromobutoxy)aniline '
e.g., Fe/HCI or H2/Pd-C Chloroacetyl chloride
\/ Y
' Reduction ' ' Chloroacetylation '
\i \4

2,3-Dichloroaniline ' Bis(2-chloroethyl)amine ' (Z-Chloro-N-(4-(4-bromobutoxy)phenyl)acetamide)

Base, e.g., K2CO3

\ A /
(Cyclization) ' Intramolecular Cyclization '
\ \4

v | G e
F{’nal Couplingl Step

' Nucleophilic Substitution

\4

= e

Click to download full resolution via product page

Figure 1: Plausible synthetic workflow for Brilaroxazine.
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Pharmacodynamics and Receptor Binding Profile

Brilaroxazine functions as a multimodal dopamine and serotonin modulator. It exhibits partial
agonism at dopamine Dz, D3, and Da receptors, as well as serotonin 5-HT1a and 5-HTza
receptors. Conversely, it acts as an antagonist at serotonin 5-HTz2n, 5-HT2n, 5-HT2n, 5-HTs, and

5-HT7 receptors.

The receptor binding affinities (Ki) of Brilaroxazine are summarized in the table below.
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Receptor Binding Affinity (Ki, nM)

Dopamine Receptors

D2S High Affinity
Dz2L High Affinity
Ds High Affinity
Da.a High Affinity
D1 Moderate Affinity
Ds Moderate Affinity

Serotonin Receptors

5-HT1a 15

5-HT2a 2.5

5-HT2n 0.19

5-HTzn Moderate Affinity
5-HTs Moderate Affinity
5-HTe Moderate Affinity
5-HT~ 2.7

Other Receptors/Transporters

Serotonin Transporter (SERT) Moderate Affinity
Ha Moderate Affinity
0432 Nicotinic Moderate Affinity
o1n Adrenergic Moderate Affinity

Data sourced from MedchemExpress and Wikipedia.

Signaling Pathways
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The therapeutic effects of Brilaroxazine are mediated through its modulation of key signaling
pathways associated with its target receptors. The following diagram illustrates the primary
signaling cascades influenced by Brilaroxazine.
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Brilaroxazine Receptor Interactions
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Figure 2: Key signaling pathways modulated by Brilaroxazine.
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Pharmacokinetics

Brilaroxazine exhibits a predictable pharmacokinetic profile, allowing for once-daily dosing.

Pharmacokinetic Parameter Value
Bioavailability >80%
Protein Binding >99%
Metabolism Primarily hepatic via CYP3A4 (64%) and

CYP2D6 (17%)

Elimination Half-life 55 hours

Predominantly through feces (53.3%) and urine
(32.8%)

Excretion

Clinical Efficacy and Safety

Brilaroxazine has undergone Phase I, Il, and Il clinical trials for schizophrenia, demonstrating
favorable efficacy and an improved side effect profile compared to existing antipsychotics.

Phase Ill RECOVER Trial (NCT05184335)

The pivotal Phase Il RECOVER trial was a randomized, double-blind, placebo-controlled study
in patients with acute schizophrenia.

Endpoint (at Week Brilaroxazine 50
Placebo p-value
4) mg

Change in PANSS
Total Score

-23.9 -13.8 <0.001

Data from the Phase Ill RECOVER trial.

Safety and Tolerability
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Brilaroxazine was well-tolerated in clinical trials, with low rates of treatment-emergent adverse
events (TEAES) and lower discontinuation rates than placebo.

Adverse Event . . . .
Brilaroxazine 15 Brilaroxazine 50

Profile (Phase Il Placebo
. mg mg
RECOVER Trial)
Overall TEAE Rate 34.5% 35.5% 30%
Discontinuation Rate 19% 16% 22%
Discontinuation due to
_ 1% 0% 4%
Drug Side Effects
Common TEAEs Headache (<6%), Headache (<6%),
(>5%) Somnolence (£7.5%) Somnolence (£7.5%)

Data from the Phase Ill RECOVER trial.

Experimental Protocols
Phase Ill RECOVER Clinical Trial (NCT05184335)

o Study Design: A randomized, double-blind, placebo-controlled, multicenter study to assess
the efficacy and safety of Brilaroxazine in subjects with an acute exacerbation of
schizophrenia. This was followed by a 52-week open-label extension.

« Intervention:
o Double-blind phase (28 days): Brilaroxazine 15 mg or 50 mg once daily, or placebo.

o Open-label extension (52 weeks): Flexible doses of Brilaroxazine (15 mg, 30 mg, or 50
mg) once daily.

e Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome
Scale (PANSS) total score at Day 28.

» Key Inclusion Criteria: Adults aged 18 to 65 years with a diagnosis of schizophrenia.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/product/b606366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Key Exclusion Criteria: History of treatment resistance, lifetime use of clozapine, or
electroconvulsive therapy for schizophrenia within the past 5 years.

Preclinical Behavioral Assessment: Apomorphine-
Induced Climbing in Mice

This is a standard in vivo model used to screen for antipsychotic activity by assessing a
compound's ability to antagonize dopamine agonist-induced behaviors.

o Objective: To evaluate the dopamine receptor blocking activity of a test compound.
e Procedure:

o Mice are pre-treated with the test compound (e.g., Brilaroxazine at various doses) or
vehicle.

o After a specified time, apomorphine (a dopamine agonist) is administered to induce
climbing behavior.

o Climbing behavior is observed and scored at regular intervals. The scoring is typically
based on the position of the mouse's paws on the cage walls (e.g., O for no paws on the
cage, up to 4 for all four paws on the cage).

o Endpoint: A reduction in apomorphine-induced climbing behavior by the test compound
indicates potential antipsychotic efficacy.
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Apomorphine-Induced Climbing Test Workflow
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Figure 3: Experimental workflow for the apomorphine-induced climbing test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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